molecular formula C9H11NO B170678 (6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol CAS No. 17948-42-4

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol

Cat. No.: B170678
CAS No.: 17948-42-4
M. Wt: 149.19 g/mol
InChI Key: IOIGOIPHPUCFOB-MUWHJKNJSA-N
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Preparation Methods

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the stem bark of Strychnos darienensis using an alcoholic solvent . The extracted compound is then purified through a series of chromatographic techniques to obtain pure venoterpine. Industrial production methods typically involve large-scale extraction and purification processes to ensure a consistent supply of the compound for research purposes .

Chemical Reactions Analysis

(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of venoterpine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Properties

CAS No.

17948-42-4

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(6S,7R)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol

InChI

InChI=1S/C9H11NO/c1-6-8-5-10-3-2-7(8)4-9(6)11/h2-3,5-6,9,11H,4H2,1H3/t6-,9+/m1/s1

InChI Key

IOIGOIPHPUCFOB-MUWHJKNJSA-N

SMILES

CC1C(CC2=C1C=NC=C2)O

Isomeric SMILES

C[C@H]1[C@H](CC2=C1C=NC=C2)O

Canonical SMILES

CC1C(CC2=C1C=NC=C2)O

Appearance

Cryst.

melting_point

130-132°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol
Reactant of Route 2
(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol
Reactant of Route 3
(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol
Reactant of Route 4
(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol
Reactant of Route 5
(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol
Reactant of Route 6
(6R,7S)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol
Customer
Q & A

Q1: What is venoterpine and where is it found?

A1: Venoterpine is a monoterpenoid alkaloid originally isolated from the fruits of Alstonia venenata R.Br. []. It has since been found in other plant species, including Strychnos pungens, Camptotheca acuminata, Alstonia angustiloba, Vinca pusilla, and Rauvolfia serpentina [, , , , ].

Q2: What is the molecular formula and weight of venoterpine?

A2: The molecular formula of venoterpine is C16H22N2O, and its molecular weight is 258.36 g/mol [, ].

Q3: Has the structure of venoterpine been confirmed?

A4: Yes, the structure of venoterpine has been determined and confirmed using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers have also established its absolute configuration [, ].

Q4: What is the significance of finding venoterpine alongside other bioactive compounds?

A5: The co-occurrence of venoterpine with other known bioactive compounds, like camptothecin in Camptotheca acuminata and various alkaloids in Alstonia angustiloba, suggests potential synergistic effects and warrants further investigation into its possible contributions to the overall therapeutic properties of these plants [, , ].

Q5: Are there any studies exploring the potential of venoterpine in treating sepsis?

A6: A metabolomics study identified venoterpine as one of ten potential biomarkers in the plasma of sepsis patients. This suggests that venoterpine levels could be investigated further for its potential role in sepsis diagnosis or monitoring [].

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